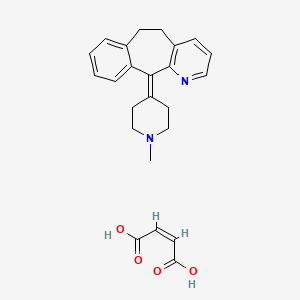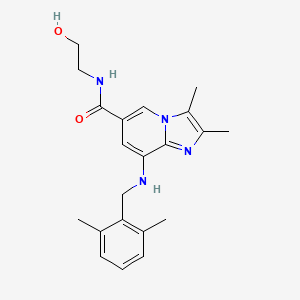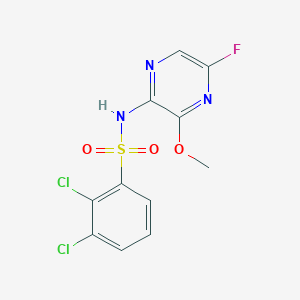
Amitriptylinoxide
Overview
Description
Chemical Reactions Analysis
Amitriptylinoxide undergoes various chemical reactions, including:
Oxidation: The primary reaction to form this compound from amitriptyline.
Reduction: Can be reduced back to amitriptyline under certain conditions.
Substitution: Reacts with various reagents to form different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Amitriptylinoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new antidepressant drugs and related compounds.
Mechanism of Action
Amitriptylinoxide acts primarily as a serotonin and norepinephrine reuptake inhibitor, similar to amitriptyline . It also functions as a serotonin receptor antagonist and H1 receptor antagonist . The compound has a lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine receptors compared to other TCAs . This unique pharmacological profile contributes to its antidepressant effects with fewer side effects.
Comparison with Similar Compounds
Amitriptylinoxide is similar to other tricyclic antidepressants such as:
Amitriptyline: The parent compound, with a slower onset of action and more side effects.
Imipraminoxide: Another TCA with similar antidepressant properties.
Cyclobenzaprine: Structurally related but primarily used as a muscle relaxant. This compound’s uniqueness lies in its faster onset of action and reduced side effects, making it a valuable alternative in the treatment of depression.
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMKQFOGINQDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195758 | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-14-0 | |
| Record name | Amitriptylinoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amitriptylinoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amitriptylinoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amitriptylinoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMITRIPTYLINOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amitriptylinoxide exert its antidepressant effects?
A: While this compound itself has a weaker affinity for neurotransmitter receptors compared to its metabolite, amitriptyline, it acts as a prodrug. [, ] This means it is metabolized in the body to amitriptyline, which is the primary active compound. [, , ] Amitriptyline primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby increasing their levels in the synaptic cleft. [, ]
Q2: Does this compound interact directly with any neurotransmitter receptors?
A: Yes, although with lower affinity compared to amitriptyline. Studies show that this compound displays weak affinity for muscarinic acetylcholine receptors, alpha-adrenergic receptors, and NMDA receptors. [, ] This weaker binding is thought to contribute to its reduced side effect profile compared to amitriptyline. [, ]
Q3: How does the interaction of this compound with NMDA receptors relate to its potential therapeutic benefits?
A: this compound, alongside other tricyclic antidepressants, has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked acetylcholine release in the rat caudate putamen. [] This suggests a potential role in modulating NMDA receptor function, which is implicated in spinal nociception and could contribute to the analgesic properties observed with tricyclic antidepressants. []
Q4: What are the major metabolic pathways of this compound in humans?
A: The primary metabolic pathway of this compound involves its reduction to amitriptyline. [, , ] Subsequent metabolism of amitriptyline involves N-demethylation to nortriptyline, hydroxylation at the ethylene bridge of the central seven-membered ring, and direct conjugation to form a quaternary ammonium-linked glucuronide. []
Q5: How do the pharmacokinetic properties of this compound differ from those of amitriptyline?
A: this compound exhibits faster absorption and elimination compared to amitriptyline. [, ] Following oral administration, this compound achieves higher peak brain concentrations than amitriptyline, but is eliminated more rapidly. [] Despite its rapid elimination, chronic administration of this compound leads to sustained brain levels of amitriptyline. []
Q6: Are there any genetic factors that could influence the metabolism of this compound?
A: Yes, the enzyme cytochrome P450 2D6 (CYP2D6) plays a crucial role in the metabolism of amitriptyline, particularly the formation of its active metabolite, nortriptyline. [] Genetic variations in CYP2D6 activity can significantly influence the metabolism and plasma concentrations of amitriptyline and nortriptyline, potentially impacting therapeutic response. []
Q7: Has the efficacy of this compound been investigated in clinical trials?
A: Yes, several clinical trials have been conducted to evaluate the efficacy and tolerability of this compound in patients with depression. [, , , , , ] Double-blind studies comparing this compound to amitriptyline have demonstrated comparable antidepressant effects. [, ] Furthermore, studies suggest that this compound might be associated with a more favorable side effect profile compared to amitriptyline. [, ]
Q8: Beyond depression, are there other potential clinical applications for this compound?
A: Given its structural similarity to amitriptyline and its ability to modulate NMDA receptor function, this compound has been explored as a potential treatment for chronic tension-type headache. [] While one study did not find a significant difference between this compound, amitriptyline, and placebo in achieving a 50% reduction in headache frequency and intensity, trend analysis suggested a possible superior effect of this compound in reducing headache intensity. []
Q9: What analytical techniques are employed for the detection and quantification of this compound and its metabolites?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, mass spectrometry (MS), and fluorescence detection, are commonly employed for the analysis of this compound and its metabolites in biological samples. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)



![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)





